molecular formula C5H11ClF3N B1455965 (2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride CAS No. 1389320-33-5

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride

Cat. No. B1455965
CAS RN: 1389320-33-5
M. Wt: 177.59 g/mol
InChI Key: WBDZKNFDWWBZJN-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This would involve detailing how the compound reacts with other substances, including the products formed and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and specific rotation. It may also include the compound’s acidity or basicity, its reactivity with common reagents, and its spectroscopic properties .

Scientific Research Applications

Efficient PFAS Removal

A significant application of amine-functionalized sorbents, which could potentially involve compounds like "(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride", is in the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. These substances are persistent environmental pollutants, and amine-containing sorbents offer a promising solution for their removal from municipal water and wastewater, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Adsorption of Perfluorinated Compounds

The compound's related functionality is highlighted in the context of adsorption behaviors and mechanisms for Perfluorinated Compounds (PFCs). Adsorbents with amine groups, which could include derivatives of the compound , show high adsorption capacity for PFCs. This capacity is attributed to interactions such as electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles, playing a crucial role in the high adsorption capacity for perfluorinated surfactants on some adsorbents (Du et al., 2014).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized Metal–Organic Frameworks (MOFs) represent another area of application, with relevance to CO2 capture among other uses. The strong interaction between CO2 and basic amino functionalities underscores the importance of amine-functionalization, which could be applied or informed by the chemistry of "(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride". These frameworks have shown promise in significantly enhancing CO2 sorption capacity, especially at low pressures, due to the strong interactions between CO2 and the amine groups (Lin, Kong, & Chen, 2016).

Mechanism of Action

If the compound is a drug or biologically active molecule, this would involve detailing how it interacts with biological systems to exert its effects .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage .

properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZKNFDWWBZJN-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride

CAS RN

1389320-33-5
Record name (2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Reactant of Route 3
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Reactant of Route 5
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.